
2-(Ethoxymethyl)-3-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethoxymethyl)-3-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethoxymethyl group attached to the second carbon and a methoxy group attached to the third carbon of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with ethoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. This method ensures consistent product quality and can be scaled up to meet commercial demands. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Ethoxymethyl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The ethoxymethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
科学的研究の応用
2-(Ethoxymethyl)-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 2-(Ethoxymethyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl and methoxy groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-(Methoxymethyl)-3-methoxyaniline
- 2-(Ethoxymethyl)-4-methoxyaniline
- 2-(Ethoxymethyl)-3-ethoxyaniline
Uniqueness
2-(Ethoxymethyl)-3-methoxyaniline is unique due to the specific positioning of the ethoxymethyl and methoxy groups on the aniline ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of the ethoxymethyl group at the second position can enhance the compound’s solubility and reactivity, making it more suitable for certain applications.
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
2-(ethoxymethyl)-3-methoxyaniline |
InChI |
InChI=1S/C10H15NO2/c1-3-13-7-8-9(11)5-4-6-10(8)12-2/h4-6H,3,7,11H2,1-2H3 |
InChIキー |
OEVDFBQXVUYJNG-UHFFFAOYSA-N |
正規SMILES |
CCOCC1=C(C=CC=C1OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


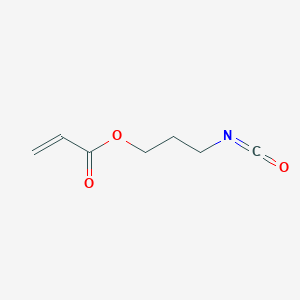
![2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13193859.png)
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13193860.png)
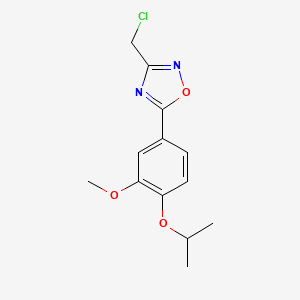
![2-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13193865.png)
![1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13193871.png)
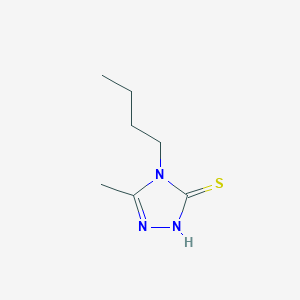
![1-[(tert-Butoxy)carbonyl]-4-chloro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13193883.png)


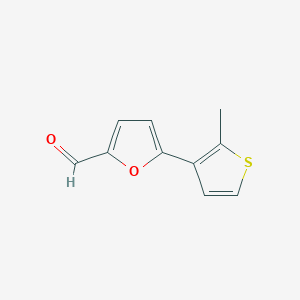
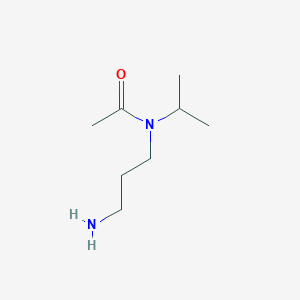
![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid](/img/structure/B13193911.png)
![5-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13193919.png)
